Hexafluorocyclobutene

描述

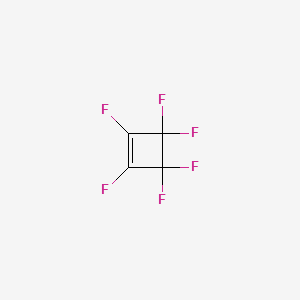

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,3,4,4-hexafluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHWOZCZUNPZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073229 | |

| Record name | Hexafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Hexafluorocyclobutene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20996 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

697-11-0 | |

| Record name | Perfluorocyclobutene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorocyclobutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexafluorocyclobutene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGC3HN2GMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for Hexafluorocyclobutene

The primary industrial methods for producing this compound are well-documented and involve multi-step chemical processes.

A widely used method for preparing this compound begins with chlorotrifluoroethylene (B8367) (CFCl=CF₂). wikipedia.orgsmolecule.comwikipedia.org This process involves two main steps:

Thermal Dimerization: Chlorotrifluoroethylene undergoes thermal dimerization at elevated temperatures to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. wikipedia.orgsmolecule.comwikipedia.org This reaction typically occurs by heating the monomer in the range of 505–600°C.

Dechlorination: The resulting 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is then dechlorinated to yield this compound. wikipedia.orgsmolecule.comwikipedia.org This is commonly achieved using zinc. wikipedia.orgscirp.org The chemical equation for this step is: C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂ wikipedia.org

This two-step process is a foundational method for the synthesis of this compound. wikipedia.org

Table 1: Synthesis via Thermal Dimerization and Dechlorination

| Step | Reactant | Product | Conditions |

| 1. Dimerization | Chlorotrifluoroethylene | 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | High Temperature (505-600°C) |

| 2. Dechlorination | 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, Zinc | This compound, Zinc Chloride | - |

An industrially significant and highly efficient method involves the catalytic dechlorination of 1,2-dichlorohexafluorocyclobutane (B1197575). This single-step process utilizes hydrogen gas in the presence of a catalyst.

Key features of this method include:

Catalysts: A variety of metal oxide or silicon oxide catalysts are effective, including those based on copper and chromium oxides.

Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 150–250°C and pressures of 1–3 atm.

Selectivity and Conversion: This method is known for its high selectivity, often exceeding 90%, and achieves conversion rates between 30% and 77%. A notable by-product is tetrafluoro-1-chlorocyclobutene, which forms with a selectivity of 3.5–5.3%.

This catalytic approach is considered one of the most scalable and cost-effective routes for this compound production.

Table 2: Catalytic Dechlorination of 1,2-Dichlorohexafluorocyclobutane

| Parameter | Value |

| Reactant | 1,2-Dichlorohexafluorocyclobutane, Hydrogen |

| Product | This compound |

| Catalyst | Metal Oxides (e.g., Cu/Cr oxides) |

| Temperature | 150–250°C |

| Pressure | 1–3 atm |

| Selectivity | >90% |

| Conversion | 30–77% |

This compound can also be synthesized through the thermal cyclization of its linear isomer, hexafluoro-1,3-butadiene (B1630412). smolecule.com This reaction is driven by the thermodynamic stability of the cyclic structure. The formation of this compound from hexafluorobutadiene is a key example of this type of cyclization for a 1,3-diene. cornell.edu This equilibrium is an important consideration in industrial processes that aim to produce pure cyclic products.

Another synthetic approach is the direct fluorination of cyclobutene (B1205218) or its derivatives. smolecule.com This method involves the use of fluorinating agents to replace hydrogen atoms with fluorine atoms on the cyclobutene ring. smolecule.com Research has explored the fluorination of partially fluorinated cyclobutenes using high-valency metal fluorides to produce more highly fluorinated cyclobutane (B1203170) derivatives. researchgate.net

Emerging and Theoretical Synthetic Pathways

In addition to established methods, researchers are exploring novel and theoretical routes to synthesize this compound.

Computational studies have predicted a potential synthetic pathway involving the thermal rearrangement of the yet-to-be-synthesized hexafluorobicyclo[1.1.0]butane. acs.orgnih.govacs.org Theoretical calculations suggest that this molecule, despite having a very weak central carbon-carbon bond, is predicted to be quite stable. nih.govacs.org

Key theoretical findings include:

Reaction Product: Upon heating, hexafluorobicyclo[1.1.0]butane is expected to rearrange to form this compound, in contrast to its hydrocarbon counterpart which rearranges to butadiene. acs.orgnih.govacs.org

Thermodynamics: The rearrangement is predicted to be an exothermic process.

Activation Barrier: The reaction is thought to proceed through a pseudopericyclic transition state.

While this pathway has not been experimentally verified, it presents a potential solvent-free alternative to current synthetic methods.

Comparative Analysis of Synthetic Methodologies

The production of this compound can be achieved through several synthetic pathways, each with distinct characteristics regarding efficiency, scalability, and environmental impact. The primary methods include catalytic dechlorination, pyrolysis, and the cyclization of halogenated precursors.

Efficiency, Scalability, and Byproduct Generation

The choice of synthetic methodology for this compound is heavily influenced by its efficiency, potential for large-scale production, and the nature of the byproducts generated. Catalytic dechlorination of 1,2-dichlorohexafluorocyclobutane stands out as a highly efficient method, achieving yields with selectivity as high as 96%. This process is considered to have high scalability and primarily generates hydrogen chloride (HCl) as a byproduct.

In contrast, pyrolysis methods offer moderate yields, typically in the range of 55-62%. The scalability of pyrolysis is considered moderate, and it requires significant infrastructure for the separation of the desired product from byproducts like cyclobutane. Another approach, the cyclization of halogenated precursors such as hexachlorobutadiene, generally results in lower yields of 30-50%. This method's scalability is low, often hampered by competing side reactions that lead to the formation of polymeric byproducts.

A theoretical route involving the thermal rearrangement of hexafluorobicyclo[1.1.0]butane has been predicted by quantum mechanical calculations, which would theoretically generate no byproducts. However, this pathway remains to be experimentally verified.

Comparison of this compound Synthetic Methodologies

| Method | Yield (%) | Byproducts | Scalability |

|---|---|---|---|

| Catalytic Dechlorination | 90–95 | HCl | High |

| Pyrolysis | 55–62 | Cyclobutane | Moderate |

| Cyclization of Halogenated Precursors | 30–50 | Polymers | Low |

| Computational Route (Theoretical) | N/A | None (predicted) | Unknown |

Industrial Viability and Cost-Effectiveness

From an industrial perspective, the most viable method for producing this compound is the catalytic dechlorination of 1,2-dichlorohexafluorocyclobutane. This single-step process uses hydrogen gas and a metal oxide or silicon oxide catalyst under mild conditions (150–250°C, 1–3 atm) and starts from 1,2-dichlorohexafluorocyclobutane, which is available at a low cost. google.com This method's cost-effectiveness is enhanced by avoiding the use of stoichiometric metal reductants like zinc, which generate significant waste (e.g., ZnCl₂) and require costly solvent recovery processes. google.com

The dechlorination using zinc in alcohol, while a well-known method, is not considered suitable for industrial-scale production due to the large quantities of solvent required and the enormous costs associated with processing the zinc chloride byproduct. google.com Similarly, methods involving lithium aluminum hydride have been found to produce low yields (around 30%) and significant quantities of isomeric byproducts, rendering them unsuitable for industrial use. google.com

Pyrolysis requires extensive separation infrastructure, and the cyclization of precursors is limited by low yields and the need for high-purity feedstock, making both less economically attractive than catalytic dechlorination. Therefore, catalytic dechlorination is recognized as the most scalable and cost-effective route for the commercial synthesis of this compound.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is defined by its strained four-membered ring and the strong electron-withdrawing effects of the six fluorine atoms. smolecule.com These features make it a valuable intermediate in the synthesis of other fluorinated compounds.

Reactions with Halogens

This compound readily reacts with halogens. For instance, its reaction with chlorine (Cl₂) is exothermic and leads to the formation of saturated compounds such as 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The rate constant for the reaction of this compound with chlorine atoms has been measured as (8.88 ± 0.69) × 10⁻¹³ cm³/molecule/s, which indicates moderate reactivity under atmospheric conditions. smolecule.comresearchgate.net

Substitution Reactions Involving Fluorine Atom Replacement

This compound undergoes nucleophilic substitution reactions where one or more fluorine atoms, typically at the vinylic positions, are replaced by other atoms or functional groups. researchgate.net The presence of highly electronegative fluorine atoms makes the double bond susceptible to attack by nucleophiles. numberanalytics.com This reactivity is fundamental to its use as a precursor in organofluorine chemistry for introducing different functionalities into fluorinated molecules. For example, reactions with thiols can lead to the substitution of fluorine, although these reactions can be complicated by the subsequent elimination of hydrogen fluoride (B91410) to yield unsaturated sulfide (B99878) products. researchgate.net

Reactions with Alkenes

This compound can participate in reactions with certain alkenes. One notable transformation is the "fluorohomoene" reaction, which is described as a concerted, pseudopericyclic process. nih.gov It can also undergo cycloaddition reactions, although reactions with dienes like cyclopentadiene (B3395910) can be slow. thieme-connect.dersc.org The specific pathway and products depend on the nature of the reacting alkene and the reaction conditions.

Reactivity with Halogen Atoms and Hydroxyl Radicals in Gas Phase

The gas-phase reactivity of this compound (HFCB) is a significant area of research, particularly for understanding its atmospheric behavior. Studies have investigated its reactions with key atmospheric oxidants like chlorine atoms (Cl) and hydroxyl radicals (OH).

The reaction between HFCB and chlorine atoms has been measured, yielding a rate constant of (8.88 ± 0.69) × 10⁻¹³ cm³/molecule/s. smolecule.com This indicates a moderate level of reactivity under atmospheric conditions. The reactions of HFCB and other fluorinated alkenes with OH radicals are crucial for determining their atmospheric lifetimes. For instance, the rate constant for the reaction of OH radicals with hexafluoro-1,3-butadiene has been determined, providing insights into the atmospheric degradation pathways of related C4 fluorinated compounds. Smog chamber techniques coupled with Fourier-transform infrared (FTIR) spectroscopy are commonly employed to study these gas-phase reactions. researchgate.net

Thermal Rearrangement to Hexafluorobicyclobutane

This compound can undergo thermal rearrangement. When heated, it can convert to hexafluorobicyclobutane, demonstrating a degree of stability under specific thermal conditions. smolecule.com Conversely, computational studies predict that hexafluorobicyclobutane, a yet-unsynthesized isomer, is quite robust despite its very weak central C-C bond and will thermally rearrange to form this compound upon heating. acs.orgnih.govacs.orgresearchgate.net This predicted rearrangement is in contrast to its non-fluorinated hydrocarbon counterpart, which rearranges to butadiene. nih.govacs.org The activation energy for this rearrangement is a key parameter in understanding the stability and reactivity of these strained ring systems.

Interaction with Elemental Sulfur at Elevated Temperatures

At elevated temperatures, typically at or above 280°C, this compound interacts with elemental sulfur. smolecule.com This interaction leads to a mutual conversion and the formation of products similar to those produced from the reaction of hexafluorobutadiene with sulfur. smolecule.com The study of such reactions is important for understanding the behavior of fluorinated compounds in high-temperature environments, particularly in industrial processes where sulfur may be present. The nature of the products formed suggests complex bond-breaking and bond-forming processes occurring at these temperatures.

Nucleophilic Reactions and Reactivity with Biological Thiols

This compound is known to be reactive towards nucleophiles, a characteristic attributed to its strained ring and the electron-withdrawing nature of the fluorine atoms. researchgate.net Its reactions with thiols, particularly biological thiols, have been a subject of study due to the compound's toxicity. researchgate.netresearchgate.net

HFCB reacts with two molar equivalents of aliphatic thiols, such as propanethiol and N-acetylcysteine isopropyl ester. researchgate.net However, with a more sterically hindered aromatic thiol like 2,6-dimethoxybenzenethiol, it reacts with only one molar equivalent. researchgate.net The reactivity of HFCB is comparable to that of phosgene (B1210022) in these reactions. researchgate.net The reactions with thiols can be complex, sometimes leading to the elimination of hydrogen fluoride and the formation of unsaturated sulfides, which can undergo further reactions. researchgate.net For example, the reaction with 1-butanethiol (B90362) can yield products like 1-butylthio-2,3,3,4,4-pentafluorocyclobutene and 1,2-bis-(butylthio)-3,3,4,4-tetrafluorocyclobutene. researchgate.net

The high reactivity of HFCB towards biological nucleophiles like thiols is believed to be the basis of its toxicity, as it can lead to the depletion of crucial cellular thiols such as cysteine and glutathione (B108866) in the lungs. researchgate.net

Table 1: Reactivity of this compound with Various Thiols

| Thiol Reactant | Molar Equivalents Reacted | Product Type(s) | Reference(s) |

| Propanethiol | 2 | Disubstituted product | researchgate.net |

| N-acetylcysteine isopropyl ester | 2 | Disubstituted product | researchgate.net |

| 2,6-dimethoxybenzenethiol | 1 | Monosubstituted product | researchgate.net |

| 1-Butanethiol | Multiple | Unsaturated sulfides, disubstituted products | researchgate.net |

Addition Reactions to Fluoroalkenes in Polyether Synthesis

While specific details on the addition reactions of this compound to other fluoroalkenes for polyether synthesis are not extensively documented in the provided search results, the general reactivity of fluoroalkenes is relevant. The synthesis of perfluorocyclobutyl (PFCB) aromatic ether polymers involves the thermal cyclodimerization of trifluorovinyl ethers. This process is a key step in forming the perfluorocyclobutane ring structure that is a component of these high-performance polymers. Although this does not directly describe the addition of this compound itself, it highlights a fundamental reaction type in the synthesis of related fluoropolymers.

Catalytic Applications in Organic Synthesis

The direct catalytic applications of this compound in organic synthesis are not prominently featured in the search results. However, related processes and compounds show the importance of catalysis in fluorine chemistry. For instance, the synthesis of this compound can be achieved through the catalytic dechlorination of 1,2-dichlorohexafluorocyclobutane using hydrogen and metal oxide catalysts. Furthermore, rhodium catalysts have been used in the hydrogenation of related compounds to produce saturated derivatives. While HFCB itself is more often a building block or a precursor, the broader context of fluorinated compound synthesis heavily relies on catalytic methods to achieve desired transformations efficiently and selectively. oatext.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy of Hexafluorocyclobutene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental to understanding the molecular structure and bonding within this compound. By analyzing the vibrational modes, a complete picture of the molecule's dynamic behavior can be assembled.

The infrared spectrum of gaseous this compound has been thoroughly recorded and analyzed. aip.orgresearchgate.net Early, comprehensive studies utilized a range of prism materials, including LiF, NaCl, KBr, and KRS-5, to obtain the spectrum over a wide region from 2 to 38μ. aip.orgresearchgate.net This analysis allows for the identification of the molecule's fundamental vibrations that are IR-active, meaning they involve a change in the molecular dipole moment. The IR spectrum is characterized by a series of absorption bands, each corresponding to a specific vibrational mode of the C-F and C-C bonds within the cyclic structure. aip.org

Complementing the IR data, the Raman spectrum of liquid this compound has also been captured. aip.orgresearchgate.net This technique, which relies on the inelastic scattering of light, provides information about the vibrational modes that involve a change in the molecule's polarizability. For a molecule with a center of symmetry, Raman and IR spectroscopy are often mutually exclusive, meaning vibrations active in one are inactive in the other. The analysis of the Raman spectrum is crucial for identifying the full set of vibrational modes, particularly those that are symmetric and may not be visible in the IR spectrum. edinst.comhoriba.com The spectrum was recorded using a three-prism glass spectrograph, and the data gathered were essential for a complete vibrational assignment. aip.org

This compound (c-C₄F₆) possesses C₂ᵥ symmetry, which governs the nature of its vibrational modes. The molecule has 24 fundamental vibrations distributed among different symmetry species. Through the combined analysis of both IR and Raman spectra, researchers have assigned all twenty-four of these fundamental frequencies. aip.orgresearchgate.net

While the assignment of the frequencies to specific vibrational motions (like C=C stretch, CF₂ stretch, ring deformation, etc.) has been achieved, some uncertainties have been noted, particularly concerning the precise symmetry species for some vibrations. aip.orgresearchgate.net The process involves categorizing each of the 3N-6 (where N is the number of atoms) normal modes of vibration according to the irreducible representations of the C₂ᵥ point group. ucsd.edu This detailed assignment is foundational for calculating the molecule's thermodynamic properties and understanding its force field. nist.gov

Table 1: Assigned Fundamental Vibration Frequencies for this compound (Note: The following table is a representative summary based on the findings that all 24 fundamental frequencies have been assigned. The specific values from the original 1955 study by Nielsen et al. are required for a complete, numerically accurate table.)

| Symmetry Species | Number of Vibrations | Frequency Range (cm⁻¹) |

| A₁ | 8 | (Data from source) |

| A₂ | 5 | (Data from source) |

| B₁ | 7 | (Data from source) |

| B₂ | 4 | (Data from source) |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radical anions. libretexts.org ESR studies on this compound have provided deep insights into the structure and electron distribution of its radical anion.

The this compound radical anion (c-C₄F₆⁻) has been generated by methods such as γ-irradiation in various matrices like neopentane (B1206597) and 2-methyltetrahydrofuran (B130290) (MTHF). acs.orgfigshare.com ESR spectroscopy is used to characterize these radical anions. acs.org The analysis reveals that the addition of a single electron to the neutral molecule causes significant structural distortion. figshare.com Quantum chemical computations support the experimental findings, indicating that the geometry of the this compound radical anion is strongly distorted from the C₂ᵥ symmetry of its neutral precursor to a C₁ symmetry. figshare.com This distortion is attributed to a mixing of the π* and σ* orbitals at the carbon-carbon double bond. figshare.com

The ESR spectrum of the c-C₄F₆⁻ radical anion is characterized by hyperfine splittings, which arise from the interaction of the unpaired electron's magnetic moment with the magnetic moments of the ¹⁹F nuclei. libretexts.orgacs.org Both isotropic and anisotropic spectra have been observed. acs.org The isotropic spectrum shows that the six fluorine atoms are not equivalent but are instead grouped into three different sets of pairs. acs.org

The observed isotropic hyperfine splitting constants are:

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular structures, vibrational frequencies, and the energetics of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using functionals of the spatially dependent electron density. wikipedia.org It offers a favorable balance between computational cost and accuracy, making it a standard tool in chemistry. researchgate.net DFT has been applied to study hexafluorocyclobutene, providing insights into its structure, bonding, and reactivity. nih.govarxiv.org

Studies have employed DFT methods, such as DFT-B3LYP, for full geometry optimizations of this compound. acs.orgnih.gov These calculations are used to investigate structural parameters, crystal packing, and electrostatic properties. acs.orgnih.gov The results from solid-state periodic DFT calculations have shown good agreement with gas-phase calculations at similar levels of theory, validating the approach. nih.gov Furthermore, DFT has been used to calculate theoretical infrared spectra and to estimate the atmospheric lifetimes of HFCB by simulating its reactions with atmospheric radicals. researchgate.net

Table 1: Application of DFT Methods in this compound Studies

| DFT Application | Method/Functional Example | Focus of Study | Reference |

|---|---|---|---|

| Geometry Optimization | DFT-B3LYP | Structure, Crystal Packing | acs.org, nih.gov |

| Electronic Properties | DFT-B3LYP | Electrostatic Properties, π-electron Rearrangement | acs.org, nih.gov |

| Spectroscopic Properties | General DFT | Theoretical Infrared Spectra | researchgate.net |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The Complete Basis Set (CBS) methods, such as CBS-QB3, are a family of high-accuracy composite ab initio techniques. wikipedia.org The CBS-QB3 theory involves a series of calculations at different levels of theory (including B3LYP, MP2, MP4, and CCSD(T)) to extrapolate energies to the complete basis set limit, providing highly accurate thermochemical data. wikipedia.orgnih.govnih.gov

For this compound, CBS-QB3 theory has been used to compute reaction enthalpies and activation energy barriers for its atmospheric degradation pathways. researchgate.net These high-level calculations are crucial for ruling out unfavorable mechanistic steps and providing a reliable understanding of the compound's reactivity. researchgate.net While computationally demanding, methods like CBS-QB3 are essential for benchmarking and achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values) for the thermodynamic properties of molecules. wikipedia.orgsandiego.edu

Table 2: Comparison of Ab Initio Method Accuracy (General)

| Method | Typical Error (kcal/mol) | Key Feature | Reference |

|---|---|---|---|

| CBS-APNO | 0.7 | Highest accuracy in the CBS family | wikipedia.org |

| CBS-QB3 | 1.1 | Widely used for high accuracy thermochemistry | wikipedia.org |

| CBS-4M | 2.5 | Lower accuracy, less computationally expensive | wikipedia.org |

Computational methods are particularly effective at predicting the kinetics and thermodynamics of chemical reactions, including thermal rearrangements. Quantum mechanical calculations have been used to predict a potential solvent-free synthetic route to this compound.

Theoretical studies predict that hexafluorobicyclo[1.1.0]butane, a strained bicyclic isomer, undergoes a thermal rearrangement to form the more stable this compound at temperatures between 150–200°C. This reaction is predicted to be highly exothermic and proceeds through a pseudopericyclic transition state. acs.org Unlike the parent hydrocarbon, bicyclo[1.1.0]butane, which rearranges to 1,3-butadiene, the perfluorinated analogue is predicted to yield the cyclic product, this compound. acs.org

Table 3: Predicted Energetics of Hexafluorobicyclo[1.1.0]butane Rearrangement

| Thermodynamic Parameter | Predicted Value | Unit | Significance | Reference |

|---|---|---|---|---|

| Enthalpy of Reaction (ΔH) | -75 | kJ/mol | Highly exothermic reaction, favoring product formation |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the exploration of different spatial arrangements of a molecule and their corresponding energies. iupac.org For a cyclic molecule like this compound, this would involve analyzing the puckering of the four-membered ring. Molecular Dynamics (MD) simulations can be used to study these conformational changes over time by simulating the atomic motions of the system. nih.govnih.gov

MD simulations map the energy landscape by solvating the molecule and applying energy to allow it to move, generating an ensemble of representative structures. cresset-group.com This allows for the assessment of protein movements and the identification of different low-energy conformational states. cresset-group.com In the context of HFCB, MD simulations could be employed to investigate the dynamics of the cyclobutene (B1205218) ring, such as the barrier to ring inversion, and to understand how the bulky, electronegative fluorine atoms influence the ring's flexibility and preferred conformation. Such simulations provide a quantitative correlation between simulation temperature and ring inversion barriers. nih.gov While specific MD studies on this compound were not identified, the methodology is a standard approach for the conformational analysis of cyclic compounds. nih.govrsc.org

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the primary influence on its electronic structure is the presence of six highly electronegative fluorine atoms.

The substitution of hydrogen with fluorine has profound effects on the stability and reactivity of organic molecules. In this compound, the presence of six fluorine atoms significantly enhances its stability compared to its linear isomer, hexafluoro-1,3-butadiene (B1630412), an effect attributed to the alleviation of ring strain by the fluorine substituents. solubilityofthings.com

The high electronegativity of fluorine atoms leads to strong polarization of the C-F bonds, withdrawing electron density from the carbon skeleton. This electronic rearrangement influences the molecule's reactivity, making it a useful intermediate in synthetic chemistry. The stability and reactivity imparted by fluorination also affect its environmental persistence. Theoretical and experimental studies have determined the atmospheric lifetime of this compound by measuring its reaction rates with hydroxyl (OH) radicals, a key atmospheric oxidant. researchgate.net The results indicate a moderate atmospheric lifetime compared to other fluorinated compounds. researchgate.net

Table 4: Atmospheric Lifetimes of Selected Fluorinated Alkenes

| Compound | Atmospheric Lifetime | Rate Constant with OH Radicals (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| This compound | 135 days | (8.6 ± 1.6) × 10⁻¹⁴ | researchgate.net |

| Octafluorocyclopentene | 104 days | (1.01 ± 0.16) × 10⁻¹³ | researchgate.net |

Orbital Interactions and Structural Distortions in Radical Anions (e.g., π* and σ* mixing)

The radical anion of this compound (c-C₄F₆⁻) presents a fascinating case of structural distortion driven by electronic effects. Upon one-electron reduction, the neutral molecule, which has C₂v symmetry, undergoes significant geometrical changes. figshare.com Computational studies using UHF, B3LYP, and MP2 methods predict that the radical anion is strongly distorted, resulting in a lower C₁ symmetry. figshare.com

This structural distortion is attributed to the mixing of the π* and higher-lying σ* orbitals located at the carbon atoms of the C=C double bond. figshare.com This phenomenon is also observed in other perfluoroalkene radical anions, such as that of tetrafluoroethylene (B6358150) (CF₂=CF₂⁻). figshare.com The unpaired electron in c-C₄F₆⁻ occupies a singly occupied molecular orbital (SOMO) that is a result of this π-σ orbital mixing, leading to a non-planar, distorted structure. figshare.comresearchgate.net

Electron Spin Resonance (ESR) spectroscopy, combined with quantum chemical computations, has been instrumental in characterizing this radical anion. The isotropic ESR spectra are distinguished by three different pairs of ¹⁹F nuclei, which has been confirmed by computational assignments. figshare.com Ab initio calculations have been crucial in assigning the large hyperfine splittings (around 15 mT) to the two fluorine atoms attached to the double bond. figshare.com The excellent agreement between computed and experimental hyperfine splitting constants provides strong evidence for the predicted distorted geometry.

Table 1: Comparison of Experimental and Computed Isotropic Hyperfine Splittings for this compound Radical Anion (c-C₄F₆⁻)

| Nuclei Pair | Experimental hf Splitting (mT) | Assignment |

|---|---|---|

| 2F | 15.2 | Fluorines on C=C bond |

| 2F | 6.5 | N/A |

| 2F | 1.1 | N/A |

Data sourced from computational and ESR studies. figshare.com

Computational Thermochemistry and Reaction Enthalpies

Computational methods are frequently employed to determine the thermochemical properties of this compound and its reactions, providing data that can be difficult to obtain experimentally. coe.edu High-level theoretical models like the Complete Basis Set (CBS-QB3) theory have been used to compute reaction enthalpies and activation energy barriers for reactions involving this compound, which helps in ruling out unfavorable mechanistic pathways in atmospheric chemistry studies. researchgate.net

A notable example is the theoretical study of the thermal rearrangement of hexafluorobicyclo[1.1.0]butane to this compound. Quantum mechanical calculations predict this reaction to be highly exothermic.

Table 2: Computed Thermochemical Data for the Rearrangement of Hexafluorobicyclo[1.1.0]butane

| Thermochemical Parameter | Computed Value |

|---|---|

| Reaction Enthalpy (ΔH) | -75 kJ/mol |

| Activation Barrier | 110 kJ/mol |

This reaction is predicted to occur at temperatures between 150–200°C.

These computational predictions are vital for understanding the stability and potential synthetic routes to this compound. The NIST Chemistry WebBook also serves as a repository for gas-phase thermochemistry data, although specific computationally derived values are often found within detailed research articles. nist.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical Spectra)

Theoretical calculations are a cornerstone for predicting and interpreting the spectroscopic properties of this compound. acs.orgfrontiersin.org Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations like Coupled-Cluster (CCSD(T)) are used to predict various spectra, including infrared (IR), Raman, and electron energy-loss spectra (EELS). researchgate.netresearchgate.net

Computational studies have been used to determine highly accurate equilibrium molecular structures, which in turn allow for the prediction of rotational constants that show excellent agreement with microwave spectroscopy data. researchgate.net Theoretical predictions of infrared spectra, including vibrational frequencies and intensities, are used to calculate radiative efficiencies and global warming potentials. researchgate.net While there can be discrepancies between theoretical and experimental band positions, empirical corrections can be applied to improve the accuracy of the predicted spectra. researchgate.net

For the this compound radical anion, Time-Dependent DFT (TD-DFT) methods have been used to compute its electronic excitation energies and oscillator strengths for the first time, providing insight into its electronic spectrum. figshare.com Furthermore, electron energy-loss spectroscopy studies, supported by multi-reference quantum chemical calculations, have investigated the electronic state spectroscopy of the neutral molecule. researchgate.net

Table 3: Examples of Computational Methods for Spectroscopic Parameter Prediction of this compound

| Spectroscopic Property | Computational Method(s) | Application |

|---|---|---|

| Rotational Constants | CCSD(T) with cc-pVTZ basis sets | Validation of experimental microwave spectroscopy data. researchgate.net |

| Infrared Spectra | DFT (e.g., B3LYP), Ab initio (e.g., MP2) | Calculation of radiative efficiencies and GWPs. researchgate.net |

| Electronic Excitation | TD-DFT | Prediction of electronic spectra for the radical anion. figshare.com |

These computational approaches are indispensable for the structural elucidation of complex molecules and for understanding their interactions with electromagnetic radiation, often guiding and confirming experimental findings. nih.govuchicago.edu

Applications in Advanced Materials Science and Polymer Chemistry

Hexafluorocyclobutene as a Monomer in Polymer Synthesis

This compound serves as a key monomer in the synthesis of various fluorinated polymers. ontosight.ai The process of creating polymers involves linking these individual monomer units into long chains, resulting in materials with specific, desirable properties. symeres.com The incorporation of the hexafluorocyclobutane ring into a polymer backbone imparts characteristics unique to highly fluorinated compounds. dokumen.pub

This compound is utilized in the production of fluoropolymers and fluoroelastomers, which are classes of materials known for their exceptional chemical resistance and thermal stability. ontosight.aigoogle.com These polymers are typically synthesized through processes like aqueous dispersion polymerization, which requires surfactants to emulsify the reactants and products. google.com

Fluoroelastomers, a specific type of fluoropolymer, exhibit rubber-like properties. Their synthesis often involves the copolymerization of fluorine-containing monomers. 20.210.105 For instance, liquid fluoroelastomers, which are low-molecular-weight fluoropolymers, can be synthesized using comonomers such as vinylidene fluoride (B91410) (VDF), tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene (HFP), and perfluorocyclobutene. mdpi.com These liquid fluoroelastomers can act as precursors for creating new functional polymer materials with applications in high-performance sealing. mdpi.com

Table 1: Monomers in Fluoroelastomer Synthesis

| Monomer | Abbreviation | Role in Polymerization |

|---|---|---|

| Vinylidene Fluoride | VDF | Common base monomer in fluoroelastomers. 20.210.105mdpi.com |

| Tetrafluoroethylene | TFE | Used to increase fluorine content and chemical resistance. mdpi.com |

| Hexafluoropropylene | HFP | Introduced to reduce crystallinity and impart elastomeric properties. 20.210.105mdpi.com |

| This compound | HFCB | A comonomer used in the synthesis of fluoroelastomer precursors. mdpi.com |

This compound can be copolymerized with other fluorinated monomers to tailor the properties of the resulting polymer. A notable example is its copolymerization with tetrafluoroethylene (TFE). google.comrsc.org The resulting copolymers of this compound and tetrafluoroethylene can contain varying amounts of this compound, typically ranging from 3% to 70%. google.com This process is generally carried out under high pressure and at temperatures between 0°C and 200°C in the presence of a polymerization catalyst. google.com A specific polymerization of this compound with tetrafluoroethylene yielded a copolymer that softened at approximately 310°C. google.com The ability to form copolymers allows for the creation of materials that combine the properties of different monomers, leading to enhanced performance characteristics. google.comnih.gov

The polymers and copolymers derived from this compound are valued for their stability and durability, making them suitable for a variety of demanding applications. google.com They are particularly useful in the formulation of high-performance coatings, seals, gaskets, and membranes. ontosight.aigoogle.com The inherent properties of fluoropolymers, such as chemical inertness and high thermal stability, translate directly to the performance of these end products. ontosight.aigoogle.com For example, copolymers of this compound are noted to be substantially non-flammable and non-corrosive, which are critical features for materials used in protective coatings and industrial seals. google.com

Utilization in Semiconductor Manufacturing Processes

This compound is an important specialty gas used in the semiconductor industry. ontosight.ai Fluorinated compounds are essential for several critical steps in the fabrication of integrated circuits, particularly for plasma-based processes. semiconductors.orgiges.or.jp

In semiconductor manufacturing, this compound is used in plasma etching and chemical vapor deposition (CVD) processes. ontosight.aigoogle.com Plasma etching is a technique used to selectively remove material from a wafer to create the intricate patterns of a microchip. scirp.org this compound, as a C4F6 gas, is used as a source of reactive species in the plasma. ontosight.airesearchgate.net

During these processes, the gas is introduced into a vacuum chamber and energized by a radio frequency (RF) field, creating a plasma of ions and radicals. These reactive particles then interact with the semiconductor wafer surface. scirp.org In deposition steps, such as those in the Bosch process, C4F6 plasmas have been shown to produce thicker and more strongly bonded fluorocarbon films compared to C4F8 plasmas, which is attributed to the generation of more CF2 radicals. researchgate.net These fluorocarbon films act as a protective layer on the sidewalls of etched features, preventing lateral etching. google.com this compound is also mentioned in patents for topographic selective deposition. google.com

The performance of an etching gas is evaluated by several key parameters, including its selectivity and its ability to create high-aspect-ratio features. Selectivity refers to the ratio of the etch rate of the target material (like silicon dioxide) to the etch rate of the masking material (like a photoresist or amorphous carbon). google.com A high aspect ratio means the features being etched are very deep relative to their width.

This compound and its isomers are used in plasma etch processes specifically designed to create high-aspect-ratio (HAR) features. google.comresearchgate.net For example, a plasma etch process using a mixture of this compound (C4F6) and octafluoropropane (C3F8) has been shown to achieve aspect ratios of 100:1 or higher with a silicon dioxide-to-amorphous carbon layer (SiO2-to-ACL) selectivity of 3:1 to 5:1. google.com The cyclic structure of this compound and related compounds can influence the dissociation of the molecule in the plasma, leading to different concentrations of high-mass ions and distinct etch profiles compared to linear fluorocarbons. x-mol.comskku.edu Studies using an Ar/C4F6 gas mixture for etching high-aspect-ratio trenches have shown that even slight variations in the angle of ion bombardment can dramatically affect the etch characteristics, leading to phenomena such as "etch-stop" where etching ceases at the bottom of the feature. researchgate.net

Table 2: Research Findings on C4F6 in Plasma Etching

| Study Focus | Gas Mixture | Key Findings | Reference(s) |

|---|---|---|---|

| High Aspect Ratio Etching | C4F6 / C3F8 | Achieved aspect ratios ≥ 100:1; SiO2-to-ACL selectivity of 3:1-5:1. | google.com |

| Trench Pattern Etching | Ar / C4F6 | Slight ion tilt (1-2°) can induce etch-stop or asymmetric profiles in high-aspect-ratio features. | researchgate.net |

| Deposition in Bosch Process | C4F6 vs. C4F8 | C4F6 plasma produced thicker, more strongly bonded fluorocarbon films due to higher CF2 radical generation. | researchgate.net |

Application in Electrical Insulation Materials

This compound is recognized for its excellent dielectric properties, which make it a candidate for use in electrical insulation materials. ontosight.ai Its high thermal stability and chemical inertness further enhance its suitability for applications in electrical devices and circuits. ontosight.ai

This compound is noted for its high dielectric strength and low dielectric constant, which are critical properties for insulating materials. ontosight.ai The dielectric strength refers to the maximum electric field a material can withstand without breaking down, while the dielectric constant is the measure of its ability to store electrical energy. Materials with a low dielectric constant are poor conductors of electricity and are thus effective insulators.

Interactive Data Table: Dielectric Properties of this compound (Qualitative)

| Property | Value | Significance in Electrical Insulation |

| Dielectric Strength | High (Qualitative) | Prevents electrical breakdown under high voltage stress. |

| Dielectric Constant | Low (Qualitative) | Minimizes electrical energy storage and loss, ensuring efficient insulation. |

Precursor for Advanced Fluorinated Compounds

This compound serves as a valuable building block in the synthesis of more complex fluorinated molecules, including squaric acid derivatives and other functionalized compounds. Its reactivity allows for the strategic introduction of fluorine-containing moieties into larger molecules.

This compound is a known precursor for the synthesis of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) and its derivatives. The synthesis typically involves the ethanolysis of this compound to yield 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene, which is then hydrolyzed to produce squaric acid. stenutz.eu Squaric acid and its derivatives are of interest in various fields, including medicinal chemistry and materials science, due to their unique electronic and structural properties. Furthermore, this compound is utilized as a raw material for various resins. researchgate.net

The chemical structure of this compound, with its reactive double bond and fluorine substituents, allows for a variety of chemical transformations. It readily undergoes substitution reactions, which enables the introduction of different functional groups into fluorinated compounds. This property is particularly useful for creating novel fluorinated materials with tailored properties. For example, studies have demonstrated the synthesis of vinyl methoxy (B1213986) derivatives from this compound, highlighting its utility in developing materials with specific electronic characteristics.

Role as an Intermediate in Specialized Chemical Synthesis

Beyond its role as a precursor, this compound functions as a key intermediate in the production of various specialized chemicals, including those with applications in the pharmaceutical industry.

This compound is identified as a useful intermediate for the synthesis of medicinal drugs and agricultural chemicals. researchgate.net Its ability to introduce a fluorinated cyclobutene (B1205218) ring into a larger molecule can significantly alter the parent compound's biological activity, metabolic stability, and other pharmacokinetic properties. While specific examples of commercial drugs synthesized from this compound are not detailed in the provided search results, its role as an intermediate is noted in the chemical industry.

Agricultural Chemicals

This compound (HFCB) is identified as a potentially valuable intermediate in the synthesis of agricultural chemicals. google.com While specific, commercialized agrochemicals derived directly from HFCB are not extensively documented in publicly available literature, its chemical properties and reactivity suggest its role as a precursor or building block in the development of new active ingredients. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, and HFCB serves as a source of a fluorinated four-carbon ring structure.

Research into the biological activity of HFCB and its derivatives has provided insights into its potential mechanisms of action, which could be harnessed for agricultural applications. Studies have shown that HFCB is reactive towards biological nucleophiles, such as thiols. researchgate.net This reactivity is attributed to the presence of the double bond and the electron-withdrawing fluorine atoms. The interaction with sulfhydryl groups in proteins and enzymes is a known mechanism for the biological activity of various compounds. It is suggested that the toxicity of some fluorocyclobutenes is due to their reaction with biological thiols in the lung. researchgate.net This reactivity could be explored for designing new fungicides or other pesticides where the target organism's vital biochemical pathways can be disrupted.

The structural characteristics of HFCB and its derivatives have been a subject of investigation to understand their biological effects. The table below summarizes the retention and toxicity of HFCB and some of its analogues in animal studies, which can be indicative of their potential biological interactions.

Table 1: Retention and Toxicity of Inhaled Fluorocyclobutenes in Rats nih.gov

| Compound | Concentration (ppm) | Percentage Retained (time-dependent) | Rate of Uptake (nmol/min/kg) | LC50 (ppm·min) |

|---|---|---|---|---|

| This compound (HFCB) | ~1 | Uptake independent of exposure time | - | - |

| 1-Chloro-pentafluorocyclobutene | ~1 | Uptake independent of exposure time | Higher than HFCB | - |

| 3-Chloro-pentafluorocyclobutene | ~1 | Uptake independent of exposure time | Higher than HFCB | - |

| 1-Bromo-pentafluorocyclobutene | ~1 | Uptake independent of exposure time | Higher than HFCB | - |

| 3-Bromo-pentafluorocyclobutene | ~1 | Uptake independent of exposure time | Higher than HFCB | - |

| 1-Hydro-pentafluorocyclobutene | ~1 | Uptake independent of exposure time | Higher than HFCB | - |

| This compound (HFCB) | 6 | Decreased with time | - | - |

| This compound (HFCB) | 30 | Decreased with time | - | - |

Data from a study determining the relationship between chemical structure, respiratory retention, and toxicity in rats.

This data indicates that structural modifications to the this compound ring influence its uptake and retention, which are critical factors for the biological activity of a potential agrochemical. nih.gov

While direct synthesis routes from HFCB to specific, named pesticides are not detailed in the reviewed literature, the general class of cyclobutane-containing compounds has been patented for insecticidal use. This suggests that the cyclobutane (B1203170) moiety, particularly when fluorinated, is of interest in the development of new pesticides.

Environmental and Atmospheric Chemistry Research on Hexafluorocyclobutene

Hexafluorocyclobutene, an organofluorine compound, has been a subject of environmental and atmospheric research due to its potential as a replacement for ozone-depleting substances. This article details its atmospheric chemistry, environmental impact, and its context within the development of safer industrial chemicals.

Biomedical Research and Toxicological Studies

Biochemical Interactions of Hexafluorocyclobutene

The biochemical behavior of this compound is largely characterized by its electrophilic nature, making it reactive toward various biological nucleophiles. This reactivity is the foundation of its toxicological profile and its potential as a molecular probe.

This compound exhibits significant reactivity with sulfur-containing nucleophiles, particularly the thiol groups (-SH) found in amino acids like cysteine and in the antioxidant tripeptide glutathione (B108866). researchgate.net This reactivity is considered a primary mechanism of its toxicity, as it can deplete crucial cellular antioxidants. researchgate.net Studies have shown that the inhalation toxicity of fluorocyclobutenes correlates with the number of easily displaceable fluorine atoms, supporting the theory that toxicity arises from reactions with biological thiols in the lungs.

Research indicates that HFCB is a potent electrophile capable of reacting with thiols via nucleophilic substitution, where the thiol attacks the double bond of the cyclobutene (B1205218) ring, leading to the displacement of a fluoride (B91410) ion. This can occur twice, with HFCB reacting with two molar equivalents of an aliphatic thiol. For instance, the reaction with N-acetylcysteine isopropyl ester has been studied to understand this mechanism. The depletion of vital thiols like cysteine and glutathione disrupts cellular redox balance and detoxification pathways, leading to cellular damage. drugbank.comnih.govnih.gov The reaction of HFCB with 1-butanethiol (B90362) has been shown to yield a mixture of products, including 1-butylthio-2,3,3,4,4-pentafluorocyclobutene and 1,2-bis(butylthio)-3,3,4,4-tetrafluorocyclobutene, illustrating the potential for both mono- and di-substitution.

| Reactant Thiol | Key Findings | Implication |

|---|---|---|

| Aliphatic Thiols (general) | Reacts with two molar equivalents. | Acts as a bis-alkylating agent, capable of cross-linking thiol-containing molecules. |

| N-acetylcysteine isopropyl ester | Products of allyl and vinyl substitution are formed. | Models the reaction with the cysteine residue in proteins and glutathione. |

| Glutathione & Cysteine | Reaction leads to a significant reduction in the cellular levels of these thiols. researchgate.net | Depletion of key cellular antioxidants, leading to oxidative stress and toxicity. nih.gov |

| 1-Butanethiol | Yields mono- and di-substituted products such as 1-butylthio-2,3,3,4,4-pentafluorocyclobutene. | Demonstrates the step-wise displacement of vinylic fluorine atoms by the thiol nucleophile. |

The high electrophilicity of this compound facilitates the formation of stable, covalent adducts with various biomolecules, particularly proteins. This process, known as covalent modification or adduction, can significantly alter the structure and function of the target protein. nih.govmdpi.comnih.gov The primary targets for this reaction are nucleophilic amino acid residues on the protein surface, such as the thiol group of cysteine, the amino group of lysine, or the imidazole (B134444) group of histidine.

Research indicates that HFCB can form covalent bonds with these nucleophilic sites, leading to the formation of stable complexes. This irreversible binding can result in enzyme inhibition by blocking the active site or by inducing a conformational change that renders the enzyme inactive. The formation of these protein adducts is a key mechanism of toxicity, as it disrupts essential enzymatic pathways and cellular processes. The stability of the carbon-fluorine bond, except at the reactive vinylic positions, means that the core cyclobutane (B1203170) structure remains intact upon conjugation, creating a bulky, fluorinated adduct on the biomolecule. The identification of such adducts can often be achieved using mass spectrometry-based proteomics, which can pinpoint the modified peptides and amino acid residues. nih.govfrontiersin.org

Cellular Effects and Mechanisms of Action

The biochemical reactivity of this compound translates into significant effects at the cellular level. Its interactions can lead to a cascade of events, disrupting normal cellular function and integrity.

Studies have identified several key cellular effects of HFCB exposure:

Membrane Disruption : HFCB is reported to disrupt the integrity of cell membranes, which can impair vital functions such as ion transport and cellular signaling. The mechanism may involve the compound's interaction with membrane proteins or lipids, altering the structural organization of the lipid bilayer and leading to increased permeability. cancer.dkimperial.ac.uk

Alteration of Lung Surfactant : In lung toxicology studies, HFCB exposure in rats led to significant changes in the pulmonary surfactant system. nih.gov This included a sustained decrease in the percentage of key phospholipids (B1166683) like phosphatidylglycerol and phosphatidylcholine. nih.govnih.gov Furthermore, an increase in protein content in bronchoalveolar lavage fluid suggests the development of permeability edema. nih.gov

Surfactant Release : Transmission electron microscopy has shown that HFCB causes a rapid release of surfactant from alveolar type II cells, the cells responsible for its production. nih.gov This occurs without apparent direct ultrastructural damage to the cells themselves, suggesting an effect on the signaling or secretory pathways that control surfactant release. nih.gov

Gene Expression Modulation : There is evidence to suggest that HFCB can modulate the activity of transcription factors, thereby influencing gene expression patterns that are critical for cell function and survival. This could be a downstream effect of the initial oxidative stress and covalent modifications caused by the compound.

| Cellular Target/System | Observed Effect | Underlying Mechanism |

|---|---|---|

| Cell Membrane | Disruption of integrity, affecting ion transport and signaling. | Interaction with membrane components, leading to increased permeability. cancer.dk |

| Pulmonary Surfactant System | Altered phospholipid composition (decreased phosphatidylglycerol and phosphatidylcholine). nih.gov | Disruption of synthesis or secretion pathways in alveolar type II cells. |

| Alveolar Type II Cells | Rapid release of surfactant into the alveolar space. nih.gov | Effect on secretory pathways, without direct ultrastructural cell damage. nih.gov |

| Gene Regulation | Modulation of gene expression patterns. | Potential interference with transcription factor activity. |

Application in Fluorescent Probes for Biomedical Detection

The unique reactivity of this compound has been harnessed in the field of chemical biology for the development of specialized fluorescent probes. smolecule.com Specifically, it is a component used in the synthesis of probes built upon the bimane scaffold, a class of fluorophores known for their utility in biological labeling. smolecule.comresearchgate.net

Bimane-based fluorescent probes are valued for their relatively small size, high quantum yields, and the ability to tune their photophysical properties. nih.govresearchgate.netrsc.org The synthesis of these probes allows for the creation of molecules with varied electronic characteristics, resulting in tunable absorption and emission spectra in the visible range and often large Stokes shifts, which is advantageous for fluorescence imaging. smolecule.comnih.gov

This compound is used in the design and synthesis of these advanced probes. smolecule.com While detailed synthetic pathways are proprietary, the design principle involves incorporating the HFCB moiety to modulate the electronic and binding properties of the bimane fluorophore. The reactivity of HFCB can be exploited to link the bimane core to other chemical groups that confer specificity for a biological target. The resulting probes can be designed as "turn-on" sensors, where their fluorescence is quenched in solution but significantly enhanced upon binding to their target, providing a high signal-to-background ratio. rsc.orgmdpi.com

A significant application of these this compound-containing, bimane-scaffolded probes is in the detection of fibrillar aggregates of the α-synuclein protein. smolecule.com The aggregation of α-synuclein is a pathological hallmark of neurodegenerative disorders known as synucleinopathies, most notably Parkinson's disease. nih.govnih.gov Therefore, tools that can selectively detect these aggregates are invaluable for diagnostics and for research into disease mechanisms.

The probes are designed to act as "turn-on" fluorescent sensors for these α-synuclein fibrils. smolecule.com In their unbound state, the probes exhibit minimal fluorescence. However, upon binding to the hydrophobic, β-sheet-rich structure of the α-synuclein fibrils, their conformation becomes constrained, leading to a dramatic increase in fluorescence emission. nih.govrsc.org This property allows for the specific visualization of the protein aggregates. The development of probes with high affinity (often measured by the dissociation constant, Kd) and selectivity for α-synuclein over other amyloidogenic proteins, such as amyloid-beta (Aβ) and tau, is a critical goal in the development of diagnostic agents for Parkinson's disease. nih.govplos.orgrsc.orgmdpi.com

常见问题

Q. What are the key structural parameters of hexafluorocyclobutene determined through microwave spectroscopy, and how do they compare to theoretical predictions?

Microwave spectroscopy studies reveal bond distances of , , and , with bond angles and . These values are systematically shorter than those reported for cyclobutene and electron diffraction data, suggesting methodological discrepancies that warrant further investigation .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings, and how can purity be ensured?

Synthesis involves thermal dimerization of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, followed by dechlorination. Purity is confirmed via gas chromatography, -NMR, and mass spectrometry. Residual solvents and byproducts (e.g., chlorinated intermediates) must be quantified using calibrated standards .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Microwave spectroscopy is critical for precise bond parameter determination. Complementary techniques include -NMR (chemical shifts in δ -60 to -80 ppm range), FT-IR (C-F stretching at 1100–1300 cm), and mass spectrometry (parent ion at m/z 162). Cross-validation with computational models (e.g., DFT) enhances structural assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies between microwave spectroscopic data and electron diffraction measurements regarding this compound’s bond lengths?

Discrepancies (e.g., differing by 0.02–0.03 Å) may arise from experimental conditions (temperature, phase differences) or dynamic effects. A combined approach using cryogenic X-ray crystallography and ab initio molecular dynamics simulations is recommended to reconcile these differences .

Q. What are the challenges in determining the toxicological mechanisms of this compound, and what in vitro models are recommended for preliminary screening?

Its acute toxicity (LD = 6000 mg·min·m in mice) suggests pulmonary injury mechanisms. In vitro models using human alveolar epithelial cells (A549) under controlled gas exposure chambers can mimic inhalation toxicity. Real-time oxidative stress markers (e.g., glutathione depletion) should be monitored .

Q. When designing experiments to study this compound’s dielectric properties, what environmental factors must be controlled to ensure data accuracy?

Humidity, temperature, and gas purity significantly affect breakdown voltage measurements. Use recirculating gas systems with molecular sieves for moisture removal, and calibrate detectors (e.g., ChemLogic CL8) for trace impurity quantification (<1 ppm thresholds) .

Q. How should researchers approach conflicting data in the literature regarding this compound’s reactivity with nucleophiles?

Systematic variation of nucleophile strength (e.g., amines vs. alkoxides) and reaction solvents (polar aprotic vs. fluorinated media) can clarify mechanistic pathways. In situ -NMR or Raman spectroscopy is advised to track intermediate formation .

Q. What strategies can be employed to mitigate decomposition of this compound during high-temperature experiments?

Decomposition above 200°C produces toxic perfluorinated byproducts (e.g., PFIB). Use Schlenk-line techniques under inert argon atmospheres, rapid quenching via liquid nitrogen traps, and GC-MS to identify degradation products .

Q. How can researchers formulate hypotheses to explore the catalytic applications of this compound in fluorination reactions?

Hypothesize that its strained cyclobutene ring enhances electrophilic fluorination. Test with transition-metal catalysts (e.g., Pd/C) and substrates (aryl iodides) under varying pressures. Compare yields and selectivity to established fluorinating agents .

Q. What computational methods are suitable for predicting the environmental persistence of this compound, and how can they be validated experimentally?

Density Functional Theory (DFT) can estimate atmospheric lifetimes by simulating reactions with hydroxyl radicals. Validate via smog chamber experiments measuring rate constants () and comparing to SF as a reference compound .

Methodological Guidelines

- Experimental Reproducibility : Document synthesis protocols in supplemental materials, including raw spectral data and calibration curves, per Beilstein Journal guidelines .

- Data Contradiction Analysis : Use multi-technique validation (e.g., spectroscopy, diffraction, computation) and transparent reporting of uncertainty ranges .

- Toxicity Studies : Adhere to OECD guidelines for in vivo studies and obtain ethical approvals for human cell line usage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。